molecular formula C8H12N2 B8402466 (3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

Cat. No. B8402466
M. Wt: 136.19 g/mol
InChI Key: IQKPJPAKCQZFQU-UHFFFAOYSA-N
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Patent
US09174906B2

Procedure details

In an autoclave, 3.40 g of 6-cyano-3,4-dimethylpyridine (25.7 mmol), 0.15 g of Pd/C (water-content=50%), 200 mL methanol and 3.0 mL concentrated hydrochloric acid are placed, stirred at room temperature for 3 hours while pressurizing with hydrogen to 3 atm. The reaction solution was filtered through Celite and the filtrate was concentrated to dryness. This was washed with methanol to give 2.41 g of 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) hydrochloride (93% yield). This 2-aminomethyl-3,4-dimethylpyridine hydrochloride was treated with an aqueous solution of potassium carbonate to give 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) quantitatively.
Name
2-aminomethyl-3,4-dimethylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[CH:6][N:5]=1.C(=O)([O-])[O-].[K+].[K+]>>[NH2:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[CH:6][N:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
2-aminomethyl-3,4-dimethylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=NC=CC(=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=CC(=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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